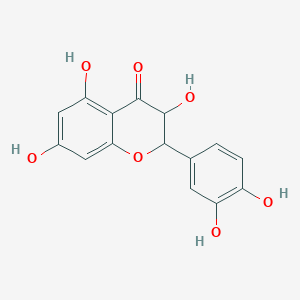

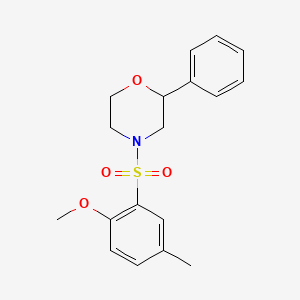

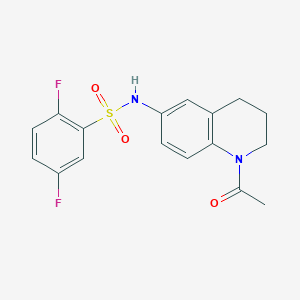

![molecular formula C21H16Cl3NOS B2748335 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime CAS No. 344268-48-0](/img/structure/B2748335.png)

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime” is a chemical compound . It is a derivative of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds were synthesized, purified by flash chromatography, and characterized by spectral and elemental analysis .Applications De Recherche Scientifique

Synthesis and Reactivity

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime, due to its structural complexity, can be compared to compounds studied for their reactivity and synthesis methods. For instance, the synthesis of benzo[b]thiophene derivatives has been explored, showing the potential of sulfur- and oxygen-containing nucleophiles in organic synthesis. This approach offers insights into functionalizing similar compounds through nucleophilic addition (Pouzet et al., 1998). Additionally, the Rhodium-catalyzed Beckmann rearrangement has been demonstrated as a method for converting oximes to amides, suggesting a pathway for modifying similar compounds to obtain pharmacologically relevant derivatives (Arisawa & Yamaguchi, 2001).

Anti-inflammatory Applications

Research on derivatives of similar compounds, like 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanones, has shown potential anti-inflammatory activity. This suggests the possibility of this compound derivatives being explored for similar biological effects, highlighting the importance of structural modifications in enhancing therapeutic properties (Karande & Rathi, 2017).

Extraction and Analytical Chemistry

The compound's structural analogs have been used in the extraction of metals, such as copper, from acidic solutions. This implies that this compound could have applications in analytical chemistry for the selective extraction and quantification of metal ions (Krzyżanowska et al., 1989).

Crystal Structure Analysis

Understanding the crystal structure of similar compounds, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, provides essential insights into their chemical behavior, intermolecular interactions, and potential applications in designing materials and drugs with specific properties (Jian-Qiang Zheng et al., 2014).

Biological Activity and Chemical Synthesis

The exploration of sulfur- and nitrogen-containing derivatives of thiourea and acetophenone for their biological activities underscores the significance of such compounds in developing new therapeutic agents. This research direction hints at the potential of compounds like this compound in contributing to the discovery of new drugs with antioxidant and membrane-stabilizing effects (Farzaliyev et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfanyl-N-[(2,4-dichlorophenyl)methoxy]-1-phenylethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl3NOS/c22-17-8-10-19(11-9-17)27-14-21(15-4-2-1-3-5-15)25-26-13-16-6-7-18(23)12-20(16)24/h1-12H,13-14H2/b25-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAUVHMHAHHGHE-NJNXFGOHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

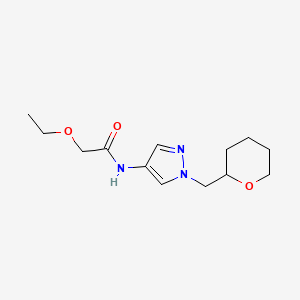

![5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748253.png)

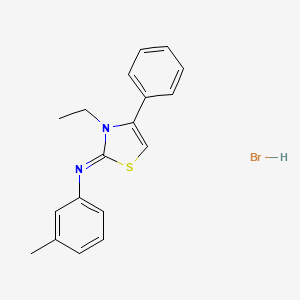

![5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride](/img/structure/B2748263.png)

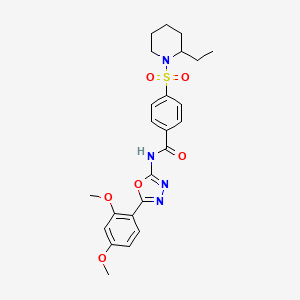

![Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2748265.png)

![1-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2748272.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide](/img/structure/B2748274.png)